1-(3-クロロフェニル)グアニジン

説明

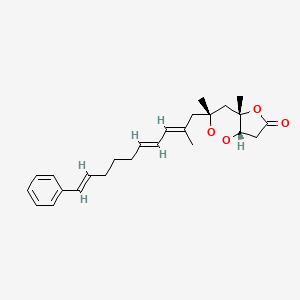

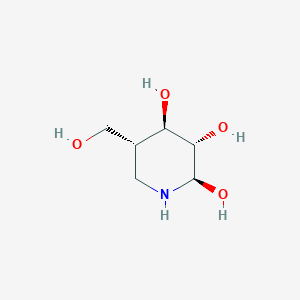

1-(3-Chlorophenyl)guanidine is an organic compound that belongs to the class of guanidines It is characterized by the presence of a guanidine group attached to a 3-chlorophenyl ring

科学的研究の応用

水消毒研究

“1-(3-クロロフェニル)グアニジン”は、ゴムやポリマーの添加剤として一般的に使用される“1,3-ジフェニルグアニジン(DPG)”と関連しています . DPGは、タイヤ摩耗粒子やHDPEパイプからの主要な浸出物製品の1つであることが判明しています . 水生環境、ひいては水供給への導入により、形成される可能性のある消毒副生成物の影響に関するさらなる疑問が生じています .

遺伝毒性効果研究

研究により、DPGのいくつかの塩素化副生成物が有意な毒性を発揮することが示されています . DPGとその塩素化副生成物は、細胞の生物エネルギープロセスを変化させ、細胞の基礎呼吸速度とATP産生に影響を与えます . さらに、DPGとその2つの塩素化生成物である1,3-ビス-(4-クロロフェニル)グアニジン(CC04)および1-(4-クロロフェニル)-3-(2,4-ジクロロフェニル)グアニジン(CC11)は、ミトコンドリアの損傷を示す指標であるミトコンドリアの陽子漏れに影響を与えます .

DNA損傷研究

RNAシーケンスの結果から、DNA二本鎖切断(DSB)の形での遺伝毒性効果の証拠が示唆され、DNA損傷応答(DDR)に関連する遺伝子の発現増加、特に典型的な非相同末端結合(c-NHEJ)経路によってさらに検証されました . リン酸化ヒストンH2AXの免疫蛍光分析は、もう1つのDSBバイオマーカーであり、塩素化生成物について観察された潜在的な遺伝毒性効果も確認しました .

グアニジンの合成

グアニジンは、化学における最も用途の広い官能基の1つであり、この系を含む化合物は、さまざまな生物活性において応用が見出されています . “1-(3-クロロフェニル)グアニジン”を含むグアニジンの合成は、重要な研究分野です .

作用機序

Target of Action

1-(3-Chlorophenyl)guanidine is a derivative of guanidine, which is a strong organic base used to treat muscle weakness and fatigue associated with certain medical conditions . The primary targets of guanidine are believed to be the aldehyde dehydrogenase, mitochondrial inhibitor, and several other proteins . These targets play crucial roles in various biological processes, including metabolism and cellular signaling.

Mode of Action

Guanidine, the parent compound, is known to enhance the release of acetylcholine following a nerve impulse and appears to slow the rates of depolarization and repolarization of muscle cell membranes . It’s plausible that 1-(3-Chlorophenyl)guanidine may share similar mechanisms.

Biochemical Pathways

Guanidine and its derivatives can alter cell bioenergetic processes, affecting cellular basal respiration rates and ATP production . They also have an impact on mitochondrial proton leak, which is an indicator of mitochondrial damage . These effects could potentially disrupt various biochemical pathways and their downstream effects.

Pharmacokinetics

The half-life of guanidine is approximately 7-8 hours . These properties may influence the bioavailability of 1-(3-Chlorophenyl)guanidine.

Result of Action

The chlorinated by-products of guanidine, such as 1-(3-Chlorophenyl)guanidine, have been shown to exert significant toxicity . They can cause genotoxic effects in the form of DNA double strand breaks, as suggested by RNA-sequencing results . This was further validated by an increased expression of genes associated with DNA damage response .

Action Environment

The action of 1-(3-Chlorophenyl)guanidine can be influenced by environmental factors. For instance, its introduction to aquatic environments and potentially water supplies can lead to the formation of toxic and genotoxic chlorinated products . This suggests that the compound’s action, efficacy, and stability can be significantly affected by the environment in which it is present.

準備方法

Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenyl)guanidine can be synthesized through several methods. One common approach involves the reaction of 3-chloroaniline with cyanamide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product.

Another method involves the reaction of 3-chloroaniline with thiourea in the presence of a catalyst such as copper(II) chloride. This reaction also proceeds through the formation of an intermediate, which is subsequently hydrolyzed to produce 1-(3-Chlorophen

特性

IUPAC Name |

2-(3-chlorophenyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3/c8-5-2-1-3-6(4-5)11-7(9)10/h1-4H,(H4,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWLMIHRZURMFAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20438841 | |

| Record name | 3-Chlorophenylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6145-41-1 | |

| Record name | 3-Chlorophenylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

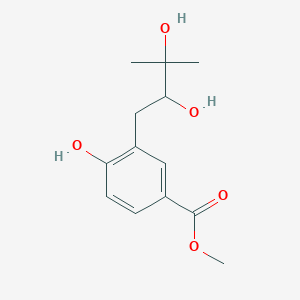

![(2S,3R,5R)-3,4-dihydroxy-5-[6-[(3-iodophenyl)methylamino]-9-purinyl]-N-methyl-2-oxolanecarboxamide](/img/structure/B1249768.png)

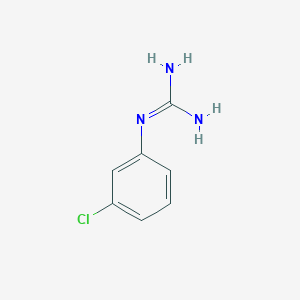

![(E)-N-[(1R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B1249774.png)

![2-[[[2-(1-Hydroxybutan-2-ylamino)-9-propan-2-yl-6-purinyl]amino]methyl]phenol](/img/structure/B1249779.png)